molecular formula C6H14O6S2 B1668071 Busulfan CAS No. 55-98-1

Busulfan

Cat. No. B1668071
M. Wt: 246.3 g/mol
InChI Key: COVZYZSDYWQREU-UHFFFAOYSA-N
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Patent
US07611725B2

Procedure details

Into a four-necked flask, fitted with a mechanical stirrer, condenser, thermometer and a Nitrogen inlet was added 665.53 g (1.40 moles) of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer, from Example 2, and 240.43 g (2.67 moles) of 1,3-Butanediol. With the reaction mixture at 30-35° C., 131.89 g (1.37 moles) of Methanesulfonic Acid (MSA) was slowly added to neutralize the amine. The reaction was monitored by measuring the Acid Value and Base Value of the reaction mixture over time. When Methanesulfonic salt of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer was formed, 120.51 g (1.30 moles) of Epichlorohydrin was charged. The reaction temperature was increased to 85-90° C. and kept under Nitrogen blanket while it stirred for the next 6 hours. Reaction was monitored by the drop in Acid Value. When the acid value stabilized, 541.63 g (1.6105 moles) of Cinnamidopropyldimethylamine was charged (Cinnamidopropyldimethylamine was prepared as disclosed in example 1 in U.S. Pat. No. 5,633,403). The reaction mixture was stirred for 6 hours at 85-90° C. and was monitored by a drop in Base Value. When the base value drop stabilized, the product was diluted with water to 64-68% actives to improve fluidity. The resulting product, [Poly(N-Hydroxypolyoxypropylethyl) N-Adipyl-Poly-Oxypropyl)-N-Methyl-N-(2,Hydroxy-3-Cinnamidopropyl Dimethyl Ammonium Chloride) Methane Sulfonate] was obtained as a viscous yellow liquid.
[Compound]
Name
PPG-4-N-Methyl-N,N-Diethanolamine Adipate
Quantity
665.53 g
Type
reactant
Reaction Step One
Quantity
240.43 g
Type
reactant
Reaction Step Two
Quantity
131.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH:3](O)[CH3:4].[CH3:7][S:8]([OH:11])(=[O:10])=[O:9]>>[CH3:7][S:8]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][O:9][S:8]([CH3:7])(=[O:11])=[O:10])(=[O:10])=[O:9]

Inputs

Step One
Name
PPG-4-N-Methyl-N,N-Diethanolamine Adipate
Quantity
665.53 g
Type
reactant
Smiles
Step Two
Name
Quantity
240.43 g
Type
reactant
Smiles
C(CC(C)O)O
Step Three
Name
Quantity
131.89 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-necked flask, fitted with a mechanical stirrer, condenser

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCCCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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